molecular formula C28H25F3N6O B608349 KIRA6 CAS No. 1589527-65-0

KIRA6

Cat. No.: B608349
CAS No.: 1589527-65-0
M. Wt: 518.5 g/mol
InChI Key: NOHQEAFAESMMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KIRA6 is a small molecule inhibitor that targets the kinase activity of inositol-requiring enzyme 1 alpha (IRE1α), a key sensor in the unfolded protein response (UPR) pathway. The compound has been studied for its potential therapeutic applications in various diseases, including cancer and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KIRA6 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of an imidazopyrazine scaffold, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to obtain the final product in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

KIRA6 primarily undergoes substitution reactions during its synthesis. The compound is designed to interact with specific kinase domains, and its chemical structure allows it to form stable complexes with these targets .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and various protecting groups to ensure selective reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major product formed from the synthesis of this compound is the imidazopyrazine scaffold with specific functional groups that confer its inhibitory activity. By-products are typically removed through purification steps to ensure the final product’s efficacy and safety .

Mechanism of Action

KIRA6 exerts its effects by inhibiting the kinase activity of IRE1α, a key sensor in the UPR pathway. This inhibition prevents the activation of downstream signaling pathways that promote cell survival and proliferation under stress conditions. The compound binds to the ATP-binding pocket of IRE1α, blocking its kinase activity and subsequent RNase activity, which is crucial for the splicing of X-box binding protein 1 (XBP1) mRNA .

Biological Activity

KIRA6, a small molecule inhibitor primarily known for targeting the inositol-requiring enzyme 1 alpha (IRE1α), has garnered attention for its diverse biological activities beyond its initial characterization. This article explores the compound's mechanisms of action, its effects on various biological processes, and relevant case studies that highlight its therapeutic potential.

This compound exhibits multiple mechanisms of action, which can be categorized as follows:

  • IRE1α Inhibition : this compound is a potent inhibitor of IRE1α, a key player in the unfolded protein response (UPR). This inhibition is crucial in preventing cell death induced by endoplasmic reticulum (ER) stress, thus promoting cell survival in various contexts, including cancer and inflammatory diseases .
  • Impact on Leukotriene and Prostaglandin Biosynthesis : Recent studies have demonstrated that this compound significantly inhibits leukotriene biosynthesis in human phagocytes activated by lipopolysaccharide (LPS). This inhibition occurs independently of IRE1α and involves the reduction of phosphorylated cytosolic phospholipase A2 (cPLA2α), leading to decreased arachidonic acid (AA) release and subsequent leukotriene production .
  • Anti-inflammatory Properties : this compound has been shown to modulate immune responses by inhibiting pro-inflammatory cytokine production. It effectively reduces NF-κB activity and AP-1 induction in response to immunogenic chemotherapy, highlighting its potential as an anti-inflammatory agent .

1. Inhibition of Leukotriene Production

A study investigated the effects of this compound on leukotriene production in human neutrophils. The results indicated that treatment with this compound led to a significant reduction in leukotriene B4 production after stimulation with LPS/fMLP. This effect was observed at concentrations as low as 1 µM, demonstrating this compound's potency in modulating inflammatory responses .

2. Effects on Mast Cells

This compound has been identified as a potent inhibitor of mast cell activation via IgE receptors. In murine models, this compound suppressed degranulation and cytokine production in bone marrow-derived mast cells (BMMCs) stimulated with allergens. Notably, this inhibition occurred independently of IRE1α, suggesting that this compound targets additional pathways involved in mast cell activation .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Mechanism Reference
Leukotriene ProductionInhibitionReduces cPLA2α phosphorylation
Prostaglandin SynthesisInhibitionTargets AA release
NF-κB ActivityReductionOff-target effects via HSP60
Mast Cell ActivationSuppressionInhibition of LYN and FYN kinases

Research Findings

This compound's biological activity extends beyond simple inhibition of IRE1α:

  • Cell Survival : By inhibiting IRE1α-mediated apoptosis, this compound promotes cell survival under conditions of ER stress. This property has implications for treating diseases characterized by excessive cell death, such as neurodegenerative disorders and certain cancers .
  • Immune Modulation : The compound's ability to inhibit pro-inflammatory cytokine secretion positions it as a potential therapeutic agent for autoimmune diseases and chronic inflammatory conditions .
  • Potential Off-Target Effects : While this compound was initially thought to selectively inhibit IRE1α, recent studies indicate that it may also interact with other kinases such as LYN and FYN. This raises considerations regarding the selectivity and broader implications of its use in clinical settings .

Properties

IUPAC Name

1-[4-(8-amino-3-tert-butylimidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N6O/c1-27(2,3)25-36-22(23-24(32)33-13-14-37(23)25)20-11-12-21(19-10-5-4-9-18(19)20)35-26(38)34-17-8-6-7-16(15-17)28(29,30)31/h4-15H,1-3H3,(H2,32,33)(H2,34,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHQEAFAESMMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C4=CC=CC=C43)NC(=O)NC5=CC=CC(=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1589527-65-0
Record name 3-(4-{8-amino-3-tert-butylimidazo[1,5-a]pyrazin-1-yl}naphthalen-1-yl)-1-[3-(trifluoromethyl)phenyl]urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KIRA6
Reactant of Route 2
Reactant of Route 2
KIRA6
Reactant of Route 3
Reactant of Route 3
KIRA6
Reactant of Route 4
Reactant of Route 4
KIRA6
Reactant of Route 5
Reactant of Route 5
KIRA6
Reactant of Route 6
KIRA6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.